1-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea
Description
This urea derivative features a 6-methylpyridazine ring linked via an ether oxygen to a phenyl group, which is further connected to a 3-(trifluoromethyl)phenyl group through a urea bridge. The pyridazine moiety, a diazine heterocycle, distinguishes it from pyridine- or thiazole-based analogs, influencing solubility and intermolecular interactions .
Properties
IUPAC Name |
1-[3-(6-methylpyridazin-3-yl)oxyphenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2/c1-12-8-9-17(26-25-12)28-16-7-3-6-15(11-16)24-18(27)23-14-5-2-4-13(10-14)19(20,21)22/h2-11H,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTYVIWRSGVDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of the intermediate compounds, such as 6-methylpyridazin-3-ol and 3-(trifluoromethyl)aniline.
Coupling Reaction: The intermediate compounds are then coupled using a suitable coupling agent, such as carbodiimides, to form the desired urea derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Heterocyclic Component Variations
- Pyridazine vs. Pyridine/Thiazole :
- The 6-methylpyridazin-3-yloxy group in the target compound contrasts with pyridine (e.g., Sorafenib, ) or thiazole rings (e.g., compounds 11a–11o, ). Pyridazine’s two adjacent nitrogen atoms may alter hydrogen-bonding patterns and π-π stacking compared to pyridine’s single nitrogen or thiazole’s sulfur atom, affecting receptor affinity .
- In , pyridazinyloxy derivatives (e.g., 18b) exhibited melting points >200°C, suggesting high crystallinity, which could correlate with improved stability compared to pyridine-based analogs like compound 83 () .
Substituent Effects on Aryl Groups
Trifluoromethylphenyl Groups :
- The 3-(trifluoromethyl)phenyl group is shared with compound 11e () and Sorafenib (). This substituent enhances lipophilicity (logP) and resistance to oxidative metabolism, a feature critical for prolonged drug activity .
- Compound 11k () and 18b () incorporate 4-chloro-3-(trifluoromethyl)phenyl groups, introducing steric and electronic effects that may hinder binding in some targets but improve it in others .
Tabulated Comparison of Key Analogs
Biological Activity
1-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of significant interest due to its potential biological activities, particularly as a small molecule inhibitor targeting various kinases. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A urea linkage that is crucial for its biological activity.
- A trifluoromethyl group that enhances lipophilicity and binding affinity.
- A 6-methylpyridazin-3-yloxy moiety that may influence selectivity and potency.
The biological activity of this compound primarily stems from its ability to inhibit specific kinases, including c-KIT and ABL kinases. The urea group is believed to facilitate interactions with the ATP-binding site of these kinases, thereby blocking their activity and leading to therapeutic effects in cancer models.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
- Gastrointestinal Stromal Tumors (GISTs) : In a xenograft mouse model, the compound demonstrated significant antitumor efficacy at doses of 50 and 100 mg/kg, inhibiting tumor growth effectively. This suggests its potential application in treating GISTs associated with c-KIT mutations .
- Inhibition Profiles : The compound was evaluated against a panel of kinases, revealing a strong preference for c-KIT and ABL inhibition while maintaining selectivity over other kinases. This selectivity is crucial for minimizing off-target effects .
- Pharmacokinetics : The compound exhibited a half-life of approximately 4.11 hours when administered orally, indicating favorable pharmacokinetic properties conducive to therapeutic use .
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of similar compounds. For instance:
Q & A
What are the optimal synthetic routes for 1-(3-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea, and how can reaction conditions be standardized to improve yield?
Basic Research Focus:
The compound’s synthesis involves multi-step reactions, typically starting with coupling a pyridazine derivative (e.g., 6-methylpyridazin-3-ol) with a substituted phenyl isocyanate. A key step is the formation of the urea linkage via nucleophilic substitution or condensation.
Methodological Guidance:
- Step 1: React 3-hydroxybenzene derivatives with 6-methylpyridazine under Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) to form the ether linkage .
- Step 2: Introduce the urea group using 3-(trifluoromethyl)phenyl isocyanate in anhydrous dichloromethane with a base like 2,4,6-collidine to neutralize HCl byproducts .
- Optimization: Reaction temperatures (20–25°C) and solvent purity are critical. Purification via silica gel chromatography (gradient elution: petroleum ether/ethyl acetate 90:10 → 60:40) achieves ~63% yield .
How can spectroscopic and chromatographic techniques (NMR, HPLC, HRMS) be systematically applied to validate the compound’s purity and structural integrity?
Basic Research Focus:
Characterization requires a combination of techniques:
- 1H/13C NMR: Identify aromatic protons (δ 7.1–8.3 ppm for trifluoromethylphenyl) and urea NH signals (δ 9.5–10.2 ppm). 19F NMR confirms trifluoromethyl groups (δ -62 to -65 ppm) .
- HPLC: Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~12.5 min indicates purity >95% .
- HRMS: Confirm molecular ion [M+H]+ at m/z 418.1352 (calculated for C20H16F3N4O2) .
What in vitro biological screening strategies are recommended to identify the compound’s primary targets and mechanisms of action?
Advanced Research Focus:
- Kinase Profiling: Use kinase inhibition assays (e.g., ADP-Glo™) to test activity against kinases like mTOR or EGFR, given structural similarity to urea-based inhibitors .
- Cellular Models: Screen in cancer cell lines (e.g., prostate cancer PC-3) with IC50 determination via MTT assays. Compare with autophagy markers (LC3-II) to assess mTOR/p70S6K pathway modulation .
- Contradiction Resolution: If conflicting activity data arise, validate via siRNA knockdown of suspected targets or orthogonal assays (e.g., Western blot for phospho-protein levels) .
How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacokinetic properties?
Advanced Research Focus:
-
Substituent Variation: Modify the pyridazine (e.g., 6-ethyl vs. 6-methyl) or trifluoromethylphenyl groups to assess solubility and logP changes.
-
Data-Driven Example:
Derivative Substituent (R) IC50 (nM) logP Parent 6-Methyl 250 3.2 Analog 1 6-Ethyl 180 3.5 Analog 2 6-Fluoro 320 2.8 Data adapted from pyridazine-urea analogs in . -
Methodology: Use molecular docking (AutoDock Vina) to predict binding affinities to targets like mTOR. Validate with SPR (surface plasmon resonance) for kinetic binding parameters .
What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?
Advanced Research Focus:
- Assay Variability: Replicate experiments in standardized conditions (e.g., serum-free media, 48-hour incubation).
- Case Study: If antiproliferative activity differs between 2D monolayers and 3D spheroids, assess hypoxia markers (HIF-1α) or nutrient penetration effects .
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare IC50 values across ≥3 independent replicates .
What in vivo models are appropriate for evaluating the compound’s efficacy and toxicity profile?
Advanced Research Focus:
- Xenograft Models: Use immunodeficient mice (e.g., BALB/c nude) implanted with human cancer cells. Administer 10–50 mg/kg orally daily; monitor tumor volume and body weight .
- Toxicity: Perform histopathology on liver/kidney tissues. Measure ALT/AST levels to assess hepatotoxicity .
How can environmental stability and degradation pathways of this compound be assessed to meet regulatory requirements?
Advanced Research Focus:
- Photolysis Studies: Expose to UV light (254 nm) in aqueous buffers (pH 4–9); analyze degradation products via LC-MS .
- Hydrolysis: Test stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to predict oral bioavailability .
What computational tools are recommended for predicting metabolite formation and off-target interactions?
Advanced Research Focus:
- Metabolism Prediction: Use GLORY or Meteor software to identify Phase I/II metabolites (e.g., hydroxylation at pyridazine ring) .
- Off-Target Screening: Employ Chemoproteomics (thermal shift assays) or machine learning models (e.g., DeepAffinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
